Fendiline

Cardiac Electrophysiology Calcium Channel Pharmacology State-Dependent Block

Fendiline is a diphenylalkylamine calcium antagonist with dual calmodulin/L-type Ca²⁺ channel binding. Unlike verapamil (inactivated-state block) or nifedipine, it preferentially blocks open-state channels, increases coronary flow up to 200% without inhibiting contractility, and exhibits increasing antianginal efficacy uniquely during chronic therapy—reaching steady state after 2–3 weeks. It is a validated K-Ras plasma membrane localization inhibitor (IC₅₀ 9.64 µM) selective for oncogenic mutants. Essential for electrophysiology, calmodulin research, and oncogenic K-Ras screening. Class substitution among calcium channel blockers is scientifically invalid—verify mechanism-specific requirements before procurement.

Molecular Formula C23H25N
Molecular Weight 315.5 g/mol
CAS No. 13042-18-7
Cat. No. B078775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFendiline
CAS13042-18-7
SynonymsFendilin
Fendiline
Fendiline Hydrochloride
Hydrochloride, Fendiline
Sensit
Senzit
Molecular FormulaC23H25N
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3
InChIKeyNMKSAYKQLCHXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fendiline CAS 13042-18-7: Diphenylalkylamine Calcium Channel Blocker with Dual Calmodulin Antagonism for Specialized Research Applications


Fendiline (CAS 13042-18-7), a diphenylalkylamine derivative, is an antianginal agent classified within the lipophilic calcium antagonist subgroup [1]. It exhibits dual pharmacological activity, binding to the L-type calcium channel and to calmodulin with rather similar affinities [2]. Fendiline hydrochloride (CAS 13636-18-5) is the commonly utilized salt form. Pharmacokinetically, it is characterized by a slow onset of action and a long half-life [3]. This compound was previously marketed for the treatment of coronary heart disease and is now primarily employed in research settings focused on calcium signaling, calmodulin-dependent processes, and oncogenic K-Ras inhibition [4].

Why Fendiline Cannot Be Simply Substituted: Evidence of Divergent Pharmacological Profiles Against Verapamil, Prenylamine, and Nifedipine


Class substitution among calcium channel blockers is not scientifically valid due to profound mechanistic and functional divergences. Fendiline, in particular, demonstrates unique characteristics distinct from other lipophilic calcium antagonists like prenylamine and verapamil, as well as from dihydropyridines like nifedipine. Evidence shows that fendiline preferentially blocks L-type calcium channels in the open state, whereas verapamil targets the inactivated state [1]. Furthermore, fendiline's antianginal efficacy increases during chronic therapy, reaching a steady state after 2-3 weeks, in stark contrast to nifedipine, verapamil, and diltiazem, which do not exhibit this temporal enhancement [2]. Additionally, fendiline exhibits a distinct pharmacological profile in cardiac and smooth muscle, increasing coronary flow without inhibiting contraction, an effect opposite to that of verapamil [3]. These fundamental differences in state-dependent channel blockade, temporal efficacy profiles, and tissue-specific actions preclude generic substitution and necessitate compound-specific selection based on the target application.

Fendiline Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Analogs


Open-State Channel Blockade: Fendiline Exhibits State-Dependent L-Type Calcium Channel Inhibition Distinct from Verapamil

In rat ventricular cardiomyocytes, fendiline preferentially blocks L-type calcium channels in the open state, whereas verapamil blocks the inactivated state. In the presence of the calcium channel agonist BayK8644 (10 μM), which favors a conducting channel state, the potency ratio of fendiline/verapamil was inverted, indicating enhanced efficacy of fendiline under these conditions [1]. Furthermore, in single-channel recordings, fendiline (1 μM) reduced mean open time by 34% and the ensemble average current by 43%, while verapamil (1 μM) was ineffective under the same conditions [2].

Cardiac Electrophysiology Calcium Channel Pharmacology State-Dependent Block

Differential Coronary Hemodynamic Effects: Fendiline Increases Coronary Flow Without Inhibiting Contraction, Unlike Verapamil

In the isolated guinea pig heart, fendiline dependently increased coronary flow by up to 200% without inhibiting contraction, whereas verapamil, a classical calcium antagonist, inhibited contraction in addition to its effects on coronary flow [1].

Coronary Physiology Vasodilation Cardiac Function

Chronic Therapy Enhancement: Fendiline's Anti-Anginal Action Increases Over Time, Unlike Nifedipine, Verapamil, and Diltiazem

In controlled clinical studies, direct comparison with other calcium antagonists revealed that fendiline's anti-anginal potency is at least equal to that of nifedipine; however, in contrast to nifedipine, verapamil, and diltiazem, fendiline's anti-anginal action increases during chronic therapy, reaching a steady state of action after 2 to 3 weeks [1].

Angina Pectoris Chronic Therapy Calcium Antagonists

Absence of Tolerance Development: Fendiline Does Not Induce Tolerance Unlike Isosorbide Dinitrate

In a randomized cross-over double-blind study comparing fendiline and isosorbide dinitrate (ISDN) in 30 patients with true angina, fendiline demonstrated anti-ischaemic and anti-anginal potency about equal to that of ISDN but possessed the significant advantage of lacking tolerance development [1].

Tolerance Development Isosorbide Dinitrate Angina

Calmodulin Antagonism Correlates with Negative Inotropic Potency: Distinguishing Fendiline from Verapamil and Dihydropyridines

The calmodulin (CaM) inhibitory potency of calcium antagonists, with the exception of nifedipine, correlates with their lipophilicity (r = 0.96). For a subgroup of Ca antagonists including prenylamine, fendiline, bencyclane, and perhexiline, negative inotropic potency interrelates with their CaM inhibitory potency and exhibits a similar dependence on lipophilicity. Based on CaM-inhibitory properties, three distinct groups of Ca antagonists are distinguished: a) verapamil and diltiazem, b) dihydropyridine derivatives, and c) lipophilic Ca antagonists (perhexiline, flunarizine, prenylamine, fendiline) [1].

Calmodulin Antagonism Negative Inotropy Lipophilicity

Best Research and Industrial Application Scenarios for Fendiline


Investigating State-Dependent Calcium Channel Blockade Mechanisms

For electrophysiology studies examining the molecular pharmacology of L-type calcium channel gating, fendiline is a critical tool. Its preferential open-state blockade, directly contrasted with verapamil's inactivated-state block, allows researchers to dissect state-dependent drug-channel interactions. The observed potency ratio inversion in the presence of the channel agonist BayK8644 provides a robust experimental paradigm for studying calcium channel modulation [1].

Studying Coronary Vasodilation Independent of Negative Inotropy

Fendiline is uniquely suited for experiments requiring coronary vasodilation without the confounding effect of reduced cardiac contractility. Its demonstrated ability to increase coronary flow by up to 200% in the isolated heart without inhibiting contraction distinguishes it from verapamil and provides a cleaner system for investigating coronary physiology and drug effects on the coronary vasculature [2].

Exploring Calmodulin-Dependent Signaling Pathways

As a validated calmodulin antagonist with an established correlation between its CaM inhibitory potency and functional negative inotropy, fendiline serves as a reference compound for research into calmodulin-mediated processes. Its classification within the lipophilic Ca antagonist group, distinct from verapamil and dihydropyridines, makes it a suitable tool for comparative studies aiming to isolate the contribution of calmodulin antagonism to observed pharmacological effects [3].

Longitudinal Studies of Anti-Anginal Efficacy and Tolerance

Fendiline's unique clinical profile—characterized by an increase in anti-anginal action during chronic therapy and a lack of tolerance development—makes it an ideal comparator for longitudinal in vivo studies or chronic treatment models. It can serve as a positive control for sustained efficacy or as a benchmark against which the tolerance profiles of other compounds are measured [4].

Technical Documentation Hub

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